molecular formula C8H11FN2 B175850 1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1737-43-5

1-N-ethyl-4-fluorobenzene-1,2-diamine

Cat. No. B175850
CAS RN: 1737-43-5
M. Wt: 154.18 g/mol
InChI Key: MWWCJCWHUBZEIA-UHFFFAOYSA-N
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Description

1-N-Ethyl-4-fluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 1737-43-5 . It has a molecular weight of 154.19 . The IUPAC name for this compound is N1-ethyl-4-fluoro-1,2-benzenediamine .


Molecular Structure Analysis

The Inchi Code for 1-N-Ethyl-4-fluorobenzene-1,2-diamine is 1S/C8H11FN2/c1-2-11-8-4-3-6 (9)5-7 (8)10/h3-5,11H,2,10H2,1H3 . This code represents the molecular structure of the compound.

It is stored at room temperature and is in liquid form . The compound’s properties are determined by its molecular structure, which is represented by its Inchi Code .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : 1-N-ethyl-4-fluorobenzene-1,2-diamine is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Synthesis of Quinoxalines

    • Field : Organic Chemistry
    • Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial. Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases .
    • Method : The synthesis of quinoxalines has been extensively studied for the last two decades . The specific methods of application or experimental procedures would depend on the particular quinoxaline derivative being synthesized.

Safety And Hazards

The safety information for 1-N-Ethyl-4-fluorobenzene-1,2-diamine indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCJCWHUBZEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612018
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-ethyl-4-fluorobenzene-1,2-diamine

CAS RN

1737-43-5
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-ethyl-4-fluorobenzene-1,2-diamine
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